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molecular formula C7H15NO B1313632 N-ethyltetrahydro-2H-pyran-4-amine CAS No. 211814-15-2

N-ethyltetrahydro-2H-pyran-4-amine

Cat. No. B1313632
M. Wt: 129.2 g/mol
InChI Key: MRBDURJWQDYZGN-UHFFFAOYSA-N
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Patent
US06277790B1

Procedure details

At 0° C. and with efficient cooling, 51 g (0.5 mol) of conc. sulfuric acid were added dropwise to a solution of 105 g (2.3 mol) of ethylamine in 0.5 l of methanol. 50 g (0.5 mol) of tetrahydro-2H-pyran-4-one and 18.8 g (0.3 mol) of sodium cyanoborhydride were then added successively. After 16 hours at room temperature, the methanol was distilled off, an excess of 10% strength aqueous sodium hydroxide solution was added and the aqueous phase was extracted three times with dichloromethane. The combined organic phases were washed neutral with water, dried over magnesium sulfate and filtered and the residue was distilled. Bp. 76-82° C. (20 mbar), yield 24 g. 1H NMR (250 MHz, in CDCl3): δ=0.86 (s, 1H), 1.13 (t, 3H), 1.40 (dq, 2H), 1.84 (m, 2H), 2.68 (m, 3H), 3.40 (dt, 2H), 3.98 (m, 2H).
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
18.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[CH2:6]([NH2:8])[CH3:7].[O:9]1[CH2:14][CH2:13][C:12](=O)[CH2:11][CH2:10]1.[Na]>CO>[CH2:6]([NH:8][CH:12]1[CH2:13][CH2:14][O:9][CH2:10][CH2:11]1)[CH3:7] |^1:15|

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
105 g
Type
reactant
Smiles
C(C)N
Name
Quantity
0.5 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
O1CCC(CC1)=O
Name
Quantity
18.8 g
Type
reactant
Smiles
[Na]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the methanol was distilled off
ADDITION
Type
ADDITION
Details
an excess of 10% strength aqueous sodium hydroxide solution was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted three times with dichloromethane
WASH
Type
WASH
Details
The combined organic phases were washed neutral with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)NC1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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